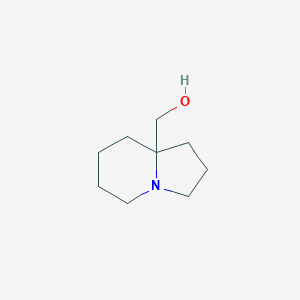

(hexahydroindolizin-8a(1H)-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIZGVKOXLXUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788874-18-9 | |

| Record name | (octahydroindolizin-8a-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (hexahydroindolizin-8a(1H)-yl)methanol for Drug Development Professionals

Introduction: The Significance of the Indolizidine Scaffold in Medicinal Chemistry

The indolizidine alkaloid core, a saturated bicyclic nitrogen-containing heterocycle, is a privileged scaffold in natural products and medicinal chemistry.[1][2] These compounds, isolated from a wide array of sources including plants, fungi, and amphibians, exhibit a remarkable diversity of biological activities.[1][3] Notable examples include swainsonine, an inhibitor of mannosidase with anticancer and immunomodulatory properties, and castanospermine, a potent glucosidase inhibitor with antiviral activity.[4][5] The therapeutic potential of many indolizidine alkaloids is intrinsically linked to their physicochemical properties, paramount among which is their basicity.

This guide provides a detailed examination of the basic properties of a specific synthetic indolizidine derivative, (hexahydroindolizin-8a(1H)-yl)methanol. As a tertiary amine, the nitrogen atom's ability to accept a proton dictates the molecule's ionization state at physiological pH, which in turn profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7] Understanding and quantifying the basicity of this molecule is therefore a critical step in its evaluation as a potential drug candidate. This document will delve into the structural determinants of its basicity, provide a rigorous experimental framework for its characterization, and discuss the downstream implications for drug development.

Physicochemical Properties and Structural Analysis

This compound is a saturated bicyclic tertiary amine with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol .[8] The core structure is the hexahydroindolizine ring system, with a hydroxymethyl substituent at the 8a position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | [8] |

| Molecular Weight | 155.24 g/mol | [8] |

| CAS Number | 1788874-18-9 | [8] |

| Appearance | Solid (predicted) | [2] |

| pKa (Predicted) | ~8-10 | Comparative Analysis |

| logP (Predicted) | ~1.5-2.5 | Comparative Analysis |

Factors Influencing the Basicity of this compound

-

Inductive Effects : The alkyl groups of the bicyclic ring system are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to ammonia.

-

Steric Hindrance : The bicyclic structure creates a specific steric environment around the nitrogen atom. While generally, increased alkyl substitution increases basicity, excessive steric hindrance can impede the approach of a proton and reduce basicity. In the case of the compact indolizidine ring, this effect is likely less pronounced than in acyclic tertiary amines.

-

The Hydroxymethyl Substituent : The -CH₂OH group at the 8a position is expected to have a minor electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This would slightly decrease the basicity of the nitrogen. For comparison, the highly hydroxylated indolizidine alkaloid castanospermine has a pKa of 6.09.[9] The numerous electron-withdrawing hydroxyl groups in castanospermine significantly reduce the basicity of its nitrogen atom. In contrast, this compound, with only one hydroxyl group, is expected to be considerably more basic. The predicted pKa for lentiginosine, a dihydroxylated indolizidine, is 14.25, though this value seems unusually high and may not be from an experimental determination.[10] A more reasonable estimate for a simple, non-hydroxylated indolizidine core would be in the range of typical saturated bicyclic amines, which often have pKa values between 9 and 11. The single hydroxyl group in our target molecule is likely to lower this value slightly.

Protonation Equilibrium

The basicity of this compound is defined by its equilibrium with its conjugate acid in an aqueous environment.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology

-

Instrumentation and Reagents:

-

A calibrated pH meter with a combination glass electrode.

-

Standard pH buffers (e.g., pH 4.01, 7.00, and 10.01).

-

Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

-

This compound sample.

-

Carbonate-free deionized water.

-

Magnetic stirrer and stir bar.

-

Burette (10 mL or 25 mL).

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of carbonate-free deionized water in a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode in the sample solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin adding the standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue this process, reducing the increment size in the region of rapid pH change (near the equivalence point), until the pH drops significantly and then begins to level off again.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of titrant at the equivalence point corresponds to the complete neutralization of the amine.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Implications of Basicity in Drug Development

The pKa of this compound is a critical parameter that will influence its behavior throughout the drug development process, from initial screening to formulation. [6]

Absorption and Permeability

The degree of ionization of a drug molecule significantly affects its ability to cross biological membranes. The pH-partition hypothesis states that only the un-ionized form of a drug can passively diffuse across lipid bilayers. Given an estimated pKa of around 9, this compound will be predominantly protonated and positively charged in the acidic environment of the stomach (pH 1-3) and the upper small intestine (pH 5-6.5). This high degree of ionization will likely limit its passive absorption in these regions. As the molecule moves to the more neutral to slightly alkaline environment of the lower small intestine (pH 7-8), the proportion of the un-ionized, more lipophilic form will increase, potentially allowing for greater absorption.

Solubility

The protonated form of an amine is generally much more water-soluble than the free base. Therefore, this compound is expected to have good aqueous solubility at acidic pH. This property is advantageous for formulation, as it allows for the preparation of aqueous solutions for parenteral administration or for dissolution in the gastrointestinal tract for oral dosage forms. [7][9]

Distribution

Once absorbed into the bloodstream (pH ~7.4), a significant fraction of this compound will exist in its protonated form. This can influence its volume of distribution. Highly basic compounds can sometimes be "trapped" in acidic cellular compartments, such as lysosomes, which can affect their overall distribution and cellular concentration.

Target Binding

The ionization state of a drug molecule is often crucial for its interaction with its biological target. [7]If the target binding site contains acidic residues (e.g., aspartate or glutamate), a positively charged protonated amine can form a strong ionic interaction (salt bridge), which can significantly contribute to binding affinity and potency.

Formulation

The basicity of this compound allows for the formation of various salts (e.g., hydrochloride, sulfate) by reacting the free base with the corresponding acid. Salt formation is a common strategy in drug development to improve the solubility, stability, and handling properties of a drug substance.

Conclusion

This compound, a member of the pharmacologically significant indolizidine alkaloid class, possesses a basic nitrogen atom that is a key determinant of its drug-like properties. While an experimental pKa is not yet reported, a scientifically grounded estimation places it in the range of a moderately strong base. This basicity will have profound effects on its solubility, permeability, and potential for target engagement. The provided detailed protocol for potentiometric titration offers a clear path to the precise experimental determination of this critical physicochemical parameter. A thorough understanding and characterization of the basic properties of this compound are essential for guiding its rational development as a potential therapeutic agent.

References

-

DrugFuture. Castanospermine. Available from: [Link]

-

Adragos Pharma. (2024, July 30). Drug Formulation: The Key to Successful Pharmaceutical Innovation. Available from: [Link]

-

Drug Target Review. (2024, August 9). The art and science of drug formulation. Available from: [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available from: [Link]

- Gholivand, K., & Torkashvand, M. (2018). Pharmacological activity of Alkaloids: A Review. Journal of Advanced Scientific Research, 9(3), 01-07.

- Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids.

-

Manallack, D. T., Prankard, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496. Available from: [Link]

- Tang, J. S., et al. (2021). Pharmacokinetics of major indigo naturalis indole alkaloids in humans and their association with systemic aryl hydrocarbon receptor activity. Acta Pharmaceutica Sinica B, 11(7), 2007-2016.

- Bijauliya, R. K., Singh, K., Kumar, S., & Alok, S. (2021). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 12(3), 55-68.

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

-

LITFL. (2021, August 23). Distribution - Part One. Available from: [Link]

- Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids.

-

PubChem. Swainsonine. Available from: [Link]

-

PubChem. Lentiginosine. Available from: [Link]

- Bijauliya, R. K., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(4), 1-13.

- Zhang, Y., et al. (2017). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. The Journal of Organic Chemistry, 82(15), 8024-8034.

- Lazzaroni, R., & Settambolo, R. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality, 23(9), 730–735.

- Molyneux, R. J., et al. (1990). 7-deoxy-6-epi-castanospermine, a trihydroxyindolizidine alkaloid glycosidase inhibitor from Castanospermum australe.

-

PubChem. 2-Epilentiginosine. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. Available from: [Link]

-

University of Tartu, Institute of Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]

- Mohammadi-Khanaposhtani, M., et al. (2022). Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. RSC Advances, 12(8), 4545-4564.

- McCaig, A. E., & Wightman, R. H. (1993). Hydroxylated pyrrolizidines and indolizidines; synthesis using cycloaddition reactions of functionalized cyclic nitrones. Tetrahedron Letters, 34(24), 3939–3942.

- Al-Ostoot, F. H., et al. (2021). Alkaloids: Properties, application and pharmacological effects. Journal of Chemical and Pharmaceutical Research, 13(6), 1-10.

-

Salgado-Morán, G., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 303. Available from: [Link]

- Al-Awady, M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-120.

-

Al-Awady, M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-120. Available from: [Link]

-

Al-Awady, M. J. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 108-120. Available from: [Link]

-

PubChem. ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol. Available from: [Link]

-

NIST. ((4aS,8S,8aR)-8-Isopropyl-5-methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2-yl)methanol. Available from: [Link]

- Salgado-Morán, G., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 303.

Sources

- 1. Biologically active indolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. drughunter.com [drughunter.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. 1788874-18-9|this compound|BLD Pharm [bldpharm.com]

- 9. renejix.com [renejix.com]

- 10. 125279-72-3 CAS MSDS (lentiginosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of (Hexahydroindolizin-8a(1H)-yl)methanol: A Technical Guide to a Privileged Scaffold

Foreword: The Architectural Significance of the Indolizidine Core

The indolizidine alkaloid framework, a saturated bicyclic system comprising a fused six-membered and five-membered ring with a nitrogen atom at the bridgehead, represents a privileged scaffold in medicinal chemistry and natural product synthesis. The specific target of this guide, (hexahydroindolizin-8a(1H)-yl)methanol, and its stereoisomers like tashiromine, are not merely synthetic curiosities but are integral components of a vast family of biologically active molecules.[1][2][3] These compounds have garnered significant attention from the scientific community due to their presence in various natural sources and their potential therapeutic applications.[1][2][3][4] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the key synthetic strategies to access this valuable molecular architecture. We will delve into the underlying principles of stereocontrol, the rationale behind reagent selection, and provide detailed, actionable protocols.

Strategic Blueprint: Deconstructing the Synthesis of the Indolizidine Core

The synthesis of this compound isomers, particularly tashiromine, has been a fertile ground for the development of novel synthetic methodologies.[4][5] The primary challenge lies in the stereocontrolled construction of the bicyclic core and the introduction of the hydroxymethyl group at the C-8a quaternary center. This guide will focus on two prominent and illustrative strategies: one employing enaminone chemistry for a racemic synthesis and another leveraging an olefin cross-metathesis and N-acyliminium ion cyclization approach.

Strategy 1: Enaminone-Mediated Annulation for (±)-Tashiromine and its Epimer

A concise and effective approach to the racemic forms of tashiromine and its epimer, epitashiromine, utilizes the versatile reactivity of enaminones.[1][3] This strategy hinges on the construction of a substituted piperidine precursor followed by a key cyclization step to form the indolizidine core.

The general workflow for this approach can be visualized as follows:

Caption: Enaminone-based strategy for tashiromine synthesis.

A key advantage of this method is the use of readily available starting materials and the robustness of the chemical transformations. The final reduction of the indolizidinone intermediate is crucial for establishing the desired hydroxymethyl group.

This protocol is adapted from the work of de Koning and Michael.[1][3]

Step 1: Formation of the Bicyclic Enaminone

-

To a solution of the appropriate piperidine-derived thiolactam in a suitable solvent (e.g., acetonitrile), add an α-halocarbonyl compound.

-

Employ Eschenmoser sulfide contraction conditions, which typically involve the use of a phosphine and a base, to facilitate the formation of the enaminone.[1]

-

Purify the resulting bicyclic enaminone via column chromatography.

Step 2: Catalytic Hydrogenation of the Enaminone

-

Dissolve the bicyclic enaminone in glacial acetic acid.

-

Add Adams' catalyst (PtO₂·xH₂O).

-

Subject the mixture to hydrogenation at atmospheric pressure for 24 hours at room temperature.[1]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting indolizidinone by column chromatography.

Step 3: Reduction to (±)-Tashiromine and (±)-Epitashiromine

-

Suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere.

-

Add a solution of the purified indolizidinone in diethyl ether dropwise at 0 °C.

-

Allow the reaction to stir for 3 hours at room temperature.[1]

-

Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting suspension and extract the filtrate with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of (±)-tashiromine and (±)-epitashiromine by column chromatography to separate the diastereomers.

| Step | Key Transformation | Typical Reagents | Reported Yield | Reference |

| 1 & 2 | Thiolactam to Indolizidinone | Eschenmoser sulfide contraction, H₂, PtO₂ | Variable | [1] |

| 3 | Carbonyl Reduction | LiAlH₄ | 87% | [1] |

Strategy 2: Olefin Cross-Metathesis and N-Acyliminium Ion Cyclization

A stereoselective approach for the synthesis of racemic tashiromine involves an olefin cross-metathesis reaction to construct a key cyclization precursor, followed by an acid-induced intramolecular cyclization of an N-acyliminium ion with a pendant allylsilane.[4][5] This method offers excellent diastereoselectivity in the formation of the indolizidine core.

The logical flow of this synthetic route is depicted below:

Caption: Synthesis of tashiromine via cross-metathesis and cyclization.

The high diastereoselectivity of the cyclization step is a key feature of this strategy, leading to a 96:4 mixture of diastereomers in favor of the desired product.[4][5]

This protocol is based on the synthesis reported by Britton and de Nanteuil.[5]

Step 1: Synthesis of the Cyclization Precursor

-

Prepare the N-alkenylsuccinimide starting material from succinimide.

-

Perform an olefin cross-metathesis reaction between the N-alkenylsuccinimide and an appropriate allylsilane using a Grubbs catalyst.

-

Purify the resulting product by column chromatography.

-

Chemoselectively reduce one of the imide carbonyls to afford the hydroxylactam cyclization precursor.

Step 2: Acid-Induced N-Acyliminium Ion Cyclization

-

Dissolve the hydroxylactam in a suitable solvent such as dichloromethane.

-

Treat the solution with an acid, for example, trifluoroacetic acid, to generate the N-acyliminium ion in situ.

-

The pendant allylsilane will undergo an intramolecular addition to the iminium ion, leading to the formation of the indolizidine skeleton. This cyclization proceeds with high diastereoselectivity.[4][5]

-

Quench the reaction and purify the bicyclic product.

Step 3: Final Reduction to (±)-Tashiromine

-

Reduce the remaining lactam functionality of the bicyclic intermediate to the corresponding amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride.

-

The functional group on the side chain introduced during the metathesis step is then converted to the required hydroxymethyl group to complete the synthesis.

| Step | Key Transformation | Typical Reagents | Overall Yield | Reference |

| 1-3 | Multi-step sequence | Grubbs catalyst, acid, LiAlH₄ | 19% (over 6 steps) | [4][5] |

Future Perspectives and Enantioselective Approaches

While this guide has detailed two robust syntheses of racemic this compound derivatives, the development of enantioselective routes is of paramount importance for pharmaceutical applications. Researchers have explored various strategies to achieve this, including the use of chiral starting materials like proline, asymmetric catalysis, and the application of chiral auxiliaries.[6][7] For instance, enantioselective rhodium-catalyzed [2+2+2] cycloadditions have been developed to generate chiral 5-alkyl indolizinones, which are valuable precursors for indolizidine alkaloids.[8] These advanced methods pave the way for the efficient and stereocontrolled synthesis of specific enantiomers of this compound and its analogs, opening new avenues for drug discovery and development.

References

-

Enantioselective Synthesis of Indolizidine Alkaloid trans-209D. ACS Publications. Available at: [Link]

-

Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. National Institutes of Health. Available at: [Link]

-

New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry. 2016;12:2609-2613. Available at: [Link]

-

Improved Total Synthesis of Indolizidine and Quinolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cycloaddition. PubMed. Available at: [Link]

-

New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Europe PMC. Available at: [Link]

-

Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. Available at: [Link]

-

Total synthesis of the indolizidine alkaloid tashiromine. National Institutes of Health. Available at: [Link]

-

Stereoselective synthesis of (.+-.)-indolizidines 167B, 205A, and 207A. Enantioselective synthesis of (-)-indolizidine 209B. Journal of the American Chemical Society. Available at: [Link]

-

Total synthesis of the indolizidine alkaloid tashiromine. ResearchGate. Available at: [Link]

-

New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. PubMed. Available at: [Link]

-

Alkaloid Synthesis: Tashiromine (Maulide), Tetraponerine-2 (Ryu), Fasicularin (Fuwa), Codeine (Bisai), Quinocarcin (Wang), Rauvomine B (Chen/Smith). Organic Chemistry Portal. Available at: [Link]

-

hexahydroindolizin-8(5H)-one. PubChem. Available at: [Link]

-

Total Synthesis and Biological Activity of Lactacystin, Omuralide and Analogs. Chemical & Pharmaceutical Bulletin. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates [ouci.dntb.gov.ua]

- 3. New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of the indolizidine alkaloid tashiromine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (Hexahydroindolizin-8a(1H)-yl)methanol (Tashiromine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hexahydroindolizin-8a(1H)-yl)methanol, scientifically recognized as tashiromine, is a naturally occurring indolizidine alkaloid.[1] First isolated from the Asian deciduous shrub Maackia tashiroi, this compound belongs to a class of bicyclic alkaloids that have garnered significant attention from the scientific community.[1][2] The unique structural architecture and potential biological activities of indolizidine alkaloids make them compelling targets for synthetic chemists and pharmacologists alike. This guide provides a comprehensive overview of tashiromine, focusing on its chemical properties, synthesis, analytical characterization, and the broader context of its potential applications.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and analytical detection.

| Property | Value | Source |

| CAS Number | 1788874-18-9 | [3] |

| Molecular Formula | C₉H₁₇NO | [3][4] |

| Molecular Weight | 155.24 g/mol | [3][4] |

| IUPAC Name | [(8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]methanol | [4] |

| Synonyms | (-)-Tashiromine, (8R,8aS)-octahydroindolizin-8-ylmethanol | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [3] |

Synthesis of (±)-Tashiromine

The synthesis of tashiromine has been a subject of considerable interest, with multiple total syntheses reported in the literature.[1] These routes often focus on the stereoselective construction of the core indolizidine skeleton. One notable approach involves an olefin cross-metathesis reaction to build a key cyclization precursor, followed by an acid-induced intramolecular cyclization.[1]

Experimental Protocol: A Representative Synthesis of (±)-Tashiromine

The following protocol is a summarized representation of a multi-step synthesis, highlighting the key transformations.

Step 1: Synthesis of the Cyclization Precursor

-

A key starting material, a functionalized succinimide derivative, is subjected to a cross-metathesis reaction with an excess of allyltrimethylsilane using Grubbs' second-generation catalyst in refluxing dichloromethane. This reaction typically yields a mixture of E- and Z-isomers.[1]

-

The resulting product is then partially reduced, for example with sodium borohydride, to generate the cyclization precursor.[1]

Step 2: Intramolecular Cyclization

-

The cyclization precursor is treated with an acid, such as trifluoroacetic acid, in a suitable solvent like dichloromethane at room temperature.[1]

-

This acid-induced reaction facilitates the intramolecular addition of the allylsilane to an N-acyliminium ion, forming the bicyclic indolizidine amide with high diastereoselectivity.[1] The stereochemical outcome is often rationalized by a chair-like transition state.[1]

Step 3: Functional Group Interconversion to (±)-Tashiromine

-

The vinyl substituent on the indolizidine core is oxidatively cleaved. A reductive work-up of an ozonolysis reaction can be employed to yield the corresponding alcohol.[1]

-

Finally, a global reduction of the resulting intermediate, including the amide functionality, is performed using a strong reducing agent like lithium aluminium hydride to afford (±)-tashiromine.[1][2]

Caption: Synthetic workflow for (±)-Tashiromine.

Analytical Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of tashiromine would exhibit characteristic signals for the protons in the saturated bicyclic system and the hydroxymethyl group. The protons on the carbon adjacent to the nitrogen and the oxygen atoms would appear in the downfield region. The complexity of the spectrum would arise from the overlapping signals of the methylene protons and the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. The carbon attached to the hydroxyl group would resonate in the typical range for primary alcohols, while the carbons adjacent to the nitrogen atom would also show characteristic downfield shifts. Published data for tashiromine and its epimer show distinct differences in their ¹³C NMR spectra, allowing for unambiguous stereochemical assignment.[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of tashiromine. The molecular ion peak would confirm the molecular formula C₉H₁₇NO. The fragmentation pattern would likely involve the loss of the hydroxymethyl group or fragmentation of the indolizidine ring system.

Infrared (IR) Spectroscopy

The IR spectrum of tashiromine would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group.[5] The C-H stretching vibrations of the saturated ring system would appear below 3000 cm⁻¹.[5]

Biological Activities and Potential Applications

While specific pharmacological studies on tashiromine are not extensively documented in the public domain, the broader class of indolizidine alkaloids exhibits a wide range of biological activities. These include, but are not limited to, antiviral, anti-inflammatory, and anticancer properties.[6][7] Some indolizidine alkaloids are known to be potent inhibitors of glycosidase enzymes, which has implications for the development of therapeutics for various diseases, including diabetes and viral infections.

The biological activity of alkaloids is often highly dependent on their stereochemistry.[8] Therefore, the specific stereoisomer of tashiromine is expected to have a distinct pharmacological profile. Further research is needed to fully elucidate the biological activities and therapeutic potential of this compound. The cytotoxicity of various alkaloids has been investigated, and this would be a crucial aspect to evaluate for tashiromine in any drug development program.[9][10]

Caption: Potential applications based on the broader class of Indolizidine Alkaloids.

Safety and Handling

As with all chemical compounds, particularly those of a novel or biologically active nature, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[3]

-

Spill Management: In case of a spill, follow established laboratory protocols for cleaning up chemical spills.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, or tashiromine, represents a fascinating member of the indolizidine alkaloid family. Its concise and stereoselective synthesis has been achieved through elegant chemical strategies, paving the way for further investigation into its properties and potential applications. While the full extent of its biological activity remains to be explored, the known pharmacological profiles of related alkaloids suggest that tashiromine could be a valuable lead compound in drug discovery programs. This technical guide provides a foundational understanding of this intriguing molecule, serving as a valuable resource for researchers dedicated to the advancement of chemical synthesis and pharmaceutical sciences.

References

-

Marsden, S. P., & McElhinney, A. D. (2008). Total synthesis of the indolizidine alkaloid tashiromine. Beilstein Journal of Organic Chemistry, 4, 8. [Link]

-

Riley, D. L., Michael, J. P., & de Koning, C. B. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry, 12, 2609–2613. [Link]

-

Riley, D. L., Michael, J. P., & de Koning, C. B. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. PubMed, 28144330. [Link]

-

Alibés, R., Ballbè, M., Figueredo, M., Font, J., & de March, P. (2005). Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Arkivoc, 2005(5), 130-138. [Link]

-

Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of indolizidine and quinolizidine derivatives via intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ion. The Journal of Organic Chemistry, 66(18), 6193–6196. [Link]

-

Marsden, S. P., & McElhinney, A. D. (2008). Total synthesis of the indolizidine alkaloid tashiromine. ResearchGate. [Link]

-

Overman, L. E., & Bell, K. L. (1984). The synthesis of indolizidines by intramolecular ene cyclizations. Preparation of (E)-alkylidene analogs of pumiliotoxin A. Tetrahedron Letters, 26(35), 4167-4170. [Link]

-

Grue-Sørensen, G., & Spenser, I. D. (1982). Biosynthesis of the indolizidine alkaloid, cyclizidine. Journal of the Chemical Society, Chemical Communications, (20), 1182-1183. [Link]

-

Khatri, N. A., Schmitthenner, H. F., Shringarpure, J., & Weinreb, S. M. (1981). Synthesis of indolizidine alkaloids via the intramolecular imino Diels-Alder reaction. Journal of the American Chemical Society, 103(21), 6387-6393. [Link]

-

McElhinney, A. D. (2005). A concise synthesis of tashiromine. Synlett, 2005(19), 3011-3013. [Link]

-

PubChem. (-)-Tashiromine. National Center for Biotechnology Information. [Link]

-

Gilchrist, T. L., & Lemos, A. (1993). 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

-

Bero, J., Quetin-Leclercq, J., & Frédérich, M. (2021). Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Molecules, 26(11), 3330. [Link]

-

Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2000). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. Toxins, 14(4), 262. [Link]

-

Khan, I., & Ali, A. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug Delivery and Therapeutics, 11(3-S), 136-141. [Link]

-

Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. PubMed, 35448871. [Link]

-

Pharmacy Times Continuing Education. (2020). Safe Handling of Hazardous Oral Drugs: A Primer for Pharmacy Technicians. [Link]

-

Freitas, M., Fernandes, E., & Silva, A. M. S. (2015). Biological Activities of 2-Styrylchromones. ResearchGate. [Link]

-

Langel, D., Ober, D., & Hartmann, T. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 25(24), 5948. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Canadian Association of Pharmacy in Oncology. (2018). Safe handling of hazardous drugs. PubMed Central. [Link]

-

Papakyriakou, A., Zervou, M., & Gerothanassis, I. P. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6543. [Link]

-

de Graaf, R. A., Klomp, D. W. J., & de Graaf, R. A. (2012). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 25(5), 623-637. [Link]

-

Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2022). Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. PubMed Central. [Link]

-

Stoyanov, S., & Antonov, L. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2993. [Link]

-

Duke University. (2025). Safe Handling of Hazardous Drugs. Duke Safety. [Link]

-

Al-Snafi, A. E. (2023). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Molecules, 28(24), 8089. [Link]

-

Wansi, J. D., Devkota, K. P., Tshikalange, T. E., & Kuete, V. (2017). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

-

Laibo Chem. This compound. [Link]

-

BC Cancer. (2018). Safe Handling of Hazardous Drugs. [Link]

-

Ilardi, V., & Stradi, R. (2017). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 22(9), 1474. [Link]

-

Lalko-Santini, S., & Szafran, K. (2023). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 24(23), 17006. [Link]

Sources

- 1. Total synthesis of the indolizidine alkaloid tashiromine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. 1788874-18-9|this compound|BLD Pharm [bldpharm.com]

- 4. (-)-Tashiromine | C9H17NO | CID 11051891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architecture of (hexahydroindolizin-8a(1H)-yl)methanol: A Spectroscopic Journey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Indolizidine Alkaloids

Indolizidine alkaloids represent a diverse and significant class of natural products, exhibiting a wide array of biological activities that have captured the attention of chemists and pharmacologists alike.[1][2] Their core structure, the indolizidine nucleus, is a recurring motif in compounds with potential therapeutic applications, including anticancer and anti-HIV agents.[2] The precise structural characterization of these molecules is paramount, as subtle stereochemical variations can profoundly impact their biological function. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a specific synthetic indolizidine derivative, (hexahydroindolizin-8a(1H)-yl)methanol (Figure 1), a molecule with the chemical formula C9H17NO.[3] While not a naturally occurring product, its structural features are representative of the challenges encountered in the analysis of saturated bicyclic alkaloids.

This document is structured to guide the reader through the logical process of piecing together the molecular puzzle, from the initial determination of the molecular formula to the final assignment of all proton and carbon signals. We will explore the application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each experimental choice and the interpretation of the resulting data will be explained in detail, providing a robust framework for the structural analysis of novel heterocyclic compounds.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in any structure elucidation workflow are to determine the molecular formula and identify the primary functional groups present. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy are the ideal tools for this purpose.

High-Resolution Mass Spectrometry (HRMS): Determining the Molecular Blueprint

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

-

Sample Preparation: A 1 mg/mL solution of this compound is prepared in methanol containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters: The instrument is operated in positive ion mode, scanning a mass range of m/z 50-500. The capillary voltage is set to 3.5 kV, and the capillary temperature is maintained at 300°C.[4]

Data Interpretation:

The HRESI-MS analysis provides a protonated molecular ion peak ([M+H]+) at an m/z of 156.1383. This experimentally determined mass is compared to the theoretical masses of plausible elemental compositions. The calculated mass for C9H18NO+ is 156.1388, which is in excellent agreement with the observed value (within 3.2 ppm), confirming the molecular formula as C9H17NO. The degree of unsaturation is calculated to be 2, which is consistent with the two rings of the indolizidine core.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

| [M+H]+ | 156.1388 | 156.1383 | -3.2 | C9H18NO+ |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the diamond crystal of the ATR accessory.

-

Instrumentation: The spectrum is acquired using an FTIR spectrometer.

-

Acquisition Parameters: The spectrum is recorded over a range of 4000-600 cm-1 with a resolution of 4 cm-1. 32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation:

The FTIR spectrum provides crucial information about the functional groups present in the molecule.

-

O-H Stretch: A strong, broad absorption band centered at approximately 3350 cm-1 is indicative of a hydrogen-bonded hydroxyl (O-H) group, consistent with the primary alcohol functionality.[3]

-

C-H Stretch: A series of sharp peaks between 2950 and 2850 cm-1 are characteristic of C-H stretching vibrations in saturated aliphatic systems (alkanes).[5]

-

C-O Stretch: A prominent, strong peak is observed around 1040 cm-1, which is typical for the C-O stretching vibration of a primary alcohol.[6]

-

C-N Stretch: While often less intense, a medium absorption in the 1200-1020 cm-1 region can be attributed to C-N stretching, which would be expected for the tertiary amine in the indolizidine ring.

Table 2: Hypothetical FTIR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Strong, Sharp | C-H stretch (aliphatic) |

| ~1040 | Strong, Sharp | C-O stretch (primary alcohol) |

Part 2: The Core of Elucidation - A Multi-dimensional NMR Approach

With the molecular formula and key functional groups identified, the next and most critical phase is to assemble the carbon skeleton and determine the precise connectivity of all atoms. This is accomplished through a suite of Nuclear Magnetic Resonance (NMR) experiments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl3). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

Experiments Acquired:

-

1D: 1H NMR, 13C NMR

-

2D: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC)

-

1D NMR: The Initial Proton and Carbon Census

1H NMR Interpretation:

The 1H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), chemical shift (electronic environment), and multiplicity (neighboring protons).

-

Hydroxymethyl Protons (H-10): A two-proton signal, likely a doublet or a pair of doublets due to diastereotopicity, is expected around 3.6-3.8 ppm.

-

Protons Alpha to Nitrogen: Protons on carbons adjacent to the tertiary nitrogen (H-1, H-3, H-5) are deshielded and would appear in the 2.5-3.2 ppm range.

-

Aliphatic Protons: The remaining methylene protons on the carbocyclic ring (H-6, H-7, H-8) and the pyrrolidine ring (H-2) would resonate in the more shielded region of 1.2-2.0 ppm.

13C NMR Interpretation:

The 13C NMR spectrum reveals the number of unique carbon environments.

-

Hydroxymethyl Carbon (C-10): The carbon bearing the hydroxyl group is expected to resonate around 65-70 ppm.

-

Bridgehead Carbon (C-8a): This quaternary carbon, bonded to nitrogen and the hydroxymethyl group, would be significantly deshielded, likely appearing around 70-75 ppm.

-

Carbons Alpha to Nitrogen: The carbons adjacent to the nitrogen (C-1, C-3, C-5) are expected in the 50-60 ppm range.

-

Aliphatic Carbons: The remaining methylene carbons (C-2, C-6, C-7, C-8) will be found in the upfield region of 20-40 ppm.

Table 3: Hypothetical 1D NMR Data (500 MHz, CDCl3)

| Position | δH (ppm), Multiplicity, J (Hz), Int. | δC (ppm) |

| 1 | 3.10 (m, 1H), 2.85 (m, 1H) | 55.2 |

| 2 | 1.90 (m, 1H), 1.75 (m, 1H) | 25.8 |

| 3 | 3.05 (m, 1H), 2.80 (m, 1H) | 54.9 |

| 5 | 2.95 (m, 1H), 2.65 (m, 1H) | 52.1 |

| 6 | 1.85 (m, 2H) | 24.5 |

| 7 | 1.60 (m, 2H) | 21.3 |

| 8 | 1.95 (m, 2H) | 35.6 |

| 8a | - | 72.5 |

| 10 | 3.75 (d, J=11.0, 1H), 3.65 (d, J=11.0, 1H) | 68.4 |

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): Mapping H-H Connections

The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of contiguous proton networks. For instance, correlations would be expected between H-1 and H-2, H-2 and H-3, H-5 and H-6, H-6 and H-7, and H-7 and H-8. This confirms the presence of the individual five- and six-membered ring fragments.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of the 13C spectrum based on the more easily interpreted 1H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Skeleton

The HMBC spectrum is arguably the most powerful tool for elucidating the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be:

-

H-10 to C-8a: This crucial correlation connects the hydroxymethyl group to the quaternary bridgehead carbon.

-

H-1 to C-8a and C-2: Confirms the connection of C-1 to the bridgehead and C-2.

-

H-8 to C-8a and C-7: Links the six-membered ring to the bridgehead carbon.

-

H-5 to C-8a and C-6: Confirms the final connection point of the nitrogen-containing ring to the bridgehead.

The following Graphviz diagram illustrates the logical workflow of the structure elucidation process.

Caption: Workflow for the structure elucidation of this compound.

This second diagram illustrates the key HMBC correlations that piece the final structure together.

Caption: Key HMBC correlations confirming the indolizidine core structure.

Conclusion

The systematic and combined application of mass spectrometry, infrared spectroscopy, and a suite of NMR techniques allows for the unambiguous structure elucidation of this compound. High-resolution mass spectrometry definitively established the molecular formula, while FTIR confirmed the presence of the key alcohol and saturated amine functionalities. The core of the analysis relied on a multi-dimensional NMR approach. 1D NMR provided a census of the proton and carbon environments, COSY established the proton-proton connectivities within the two rings, HSQC linked each proton to its directly attached carbon, and finally, crucial HMBC correlations unequivocally pieced together the bicyclic indolizidine skeleton and confirmed the position of the hydroxymethyl substituent at the C-8a bridgehead. This integrated spectroscopic approach represents a gold standard in chemical characterization, providing a self-validating system for determining the structure of novel synthetic compounds and natural products.

References

-

Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides. Scientific Reports. Available at: [Link]

-

PubChem Compound Summary for CID 544380, (hexahydro-1H-pyrrolizin-1-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. ResearchGate. Available at: [Link]

-

FTIR Functional Group Database Table. InstaNANO. Available at: [Link]

-

Indolizidine and quinolizidine alkaloids. PubMed. Available at: [Link]

-

Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Available at: [Link]

-

Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Hindawi. Available at: [Link]

-

Indolizidine alkaloids. Wikipedia. Available at: [Link]

-

Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. Available at: [Link]

-

1H NMR Spectrum of Piperidine. Human Metabolome Database. Available at: [Link]

-

Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. ResearchGate. Available at: [Link]

-

Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy. PubMed. Available at: [Link]

-

This compound. Laibo Chem. Available at: [Link]

-

Impact of N-heterocyclic amine modulators on the structure and thermal conversion of a zeolitic imidazole framework. PubMed Central. Available at: [Link]

-

Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy. MDPI. Available at: [Link]

-

Indolizidine. Wikipedia. Available at: [Link]

-

PubChem Compound Summary for CID 13720721, hexahydroindolizin-8(5H)-one. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound , Package: 50mg , Laibo Chem - Global Labor [globallabor.com.br]

- 3. 1788874-18-9|this compound|BLD Pharm [bldpharm.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Analysis of Methanol Gasoline by ATR-FT-IR Spectroscopy [mdpi.com]

- 6. Novel method for identification and quantification of methanol and ethanol in alcoholic beverages by gas chromatography-Fourier transform infrared spectroscopy and horizontal attenuated total reflectance-Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hexahydroindolizine Core: A Ubiquitous Scaffold in Nature's Pharmacopeia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The hexahydroindolizine ring system, a saturated bicyclic structure with a nitrogen atom at the bridgehead, represents a privileged scaffold in the vast and intricate world of natural products. This seemingly simple architectural motif is the foundation for a diverse array of alkaloids, collectively known as indolizidine alkaloids, which are biosynthesized by an astonishing range of organisms, from humble fungi and bacteria to vibrant flora and fauna.[1][2] The remarkable structural diversity emanating from this core is mirrored by a broad spectrum of potent biological activities, establishing hexahydroindolizine-containing natural products as critical lead compounds in the quest for novel therapeutics. This guide provides a comprehensive exploration of the natural occurrence of these fascinating molecules, delving into their biosynthesis, isolation, characterization, and profound biological significance.

I. The Widespread Distribution and Structural Diversity of Hexahydroindolizine Alkaloids

Hexahydroindolizine alkaloids are not confined to a single corner of the natural world; their presence is a testament to convergent evolution, where disparate organisms have developed the biochemical machinery to synthesize this valuable scaffold.

A. Botanical Sources: A Rich Tapestry of Chemical Defense and Therapeutic Potential

The plant kingdom is a prolific producer of indolizidine alkaloids, with the Fabaceae (legume) family being a particularly noteworthy source.[1] Genera such as Astragalus and Oxytropis, commonly known as locoweeds, are infamous for producing the potent α-mannosidase inhibitor, swainsonine.[3][4] The Australian Moreton Bay Chestnut, Castanospermum australe, is the source of castanospermine, another powerful glycosidase inhibitor.[5] Phenanthroindolizidine alkaloids, characterized by the fusion of a phenanthrene ring system to the indolizidine core, are found in plants of the Asclepiadaceae family, such as Tylophora species.[6]

B. The Animal Kingdom: From Poisonous Amphibians to Tiny Arthropods

The skin of poison dart frogs of the family Dendrobatidae is a veritable cocktail of lipophilic alkaloids, including the well-known pumiliotoxins and allopumiliotoxins.[7][8] These toxins, which the frogs sequester from their diet of ants and mites, act as potent modulators of voltage-gated sodium channels.[9][10]

C. Microbial Origins: Unseen Producers of Potent Metabolites

The microbial world is an increasingly recognized source of novel hexahydroindolizine alkaloids. The fungus Rhizoctonia leguminicola is the source of slaframine, an alkaloid that causes excessive salivation in livestock. Fungi are also a key source of the anticancer agent swainsonine.[11] Actinomycetes, a group of bacteria renowned for their production of antibiotics, also contribute to the diversity of indolizidine alkaloids with compounds like cyclizidine.[2][12][13]

II. The Biosynthetic Blueprint: Constructing the Hexahydroindolizine Core

The biosynthesis of the hexahydroindolizine skeleton is a fascinating example of nature's chemical ingenuity. While the specific enzymatic steps can vary between different classes of alkaloids and producing organisms, a general theme involves the cyclization of precursors derived from the amino acid L-lysine.[14]

A. The Lysine to Pipecolate Pathway: The Foundational Steps

The journey towards the hexahydroindolizine core typically begins with the conversion of L-lysine to L-pipecolic acid. This transformation can occur via two main routes: a transamination to form α-aminoadipic acid followed by cyclization and reduction, or a direct cyclization of lysine to an enamine which is then reduced.

B. Cyclization Strategies: Diverse Routes to a Common Scaffold

The manner in which the second ring is fused to the pipecolate core distinguishes the biosynthetic pathways of different indolizidine alkaloids.

-

Polyketide Synthase (PKS) Machinery: In the biosynthesis of cyclizidine in Streptomyces, a complex polyketide synthase is responsible for constructing a polyketide chain that is subsequently cyclized to form the indolizidine scaffold.[12][13][15]

-

Claisen-type Condensation and Cyclization: The biosynthesis of castanospermine involves a Claisen-type condensation of L-pipecolic acid with malonyl-CoA, followed by cyclization to form a 1-indolizidinone intermediate.[3] Subsequent reduction and hydroxylation steps then lead to the final product.

The following diagram illustrates the key cyclization step in castanospermine biosynthesis:

Caption: Key cyclization step in castanospermine biosynthesis.

III. From Source to Sample: A Technical Guide to Isolation and Characterization

The isolation and structural elucidation of hexahydroindolizine alkaloids from complex natural matrices require a systematic and multi-faceted approach. The choice of methodology is dictated by the physicochemical properties of the target alkaloid, particularly its polarity.

A. Extraction: Liberating the Alkaloids from their Natural Matrix

The initial step involves the extraction of the alkaloids from the source material. The choice of solvent is critical and is based on the principle of "like dissolves like."[1][16][17]

Protocol 1: General Acid-Base Extraction for Alkaloids

This classical approach is highly effective for the general extraction of alkaloids, which are basic compounds.

Rationale: This method exploits the differential solubility of alkaloids in their free base and salt forms. The free bases are soluble in organic solvents, while the salts are water-soluble. This allows for a selective separation from neutral and acidic components of the extract.

Steps:

-

Maceration: The dried and powdered source material (e.g., plant leaves, fungal mycelia) is macerated in an acidic aqueous solution (e.g., 1-5% HCl or acetic acid) to convert the alkaloids into their water-soluble salt forms.

-

Filtration: The mixture is filtered to remove solid debris.

-

Basification: The acidic aqueous extract is carefully basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-11 to convert the alkaloid salts back to their free base form.

-

Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent (e.g., dichloromethane, chloroform, or ethyl acetate). The choice of organic solvent depends on the polarity of the target alkaloid.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Extraction of Swainsonine from Locoweed (Astragalus lentiginosus)

This protocol is specifically tailored for the extraction of the highly polar alkaloid, swainsonine.[3][18]

Rationale: Due to its high polarity, swainsonine is not efficiently extracted with common non-polar organic solvents. This protocol utilizes a combination of polar solvents and ion-exchange chromatography for effective isolation.

Steps:

-

Initial Extraction: Dried and ground locoweed is extracted with aqueous methanol.

-

Ion-Exchange Chromatography: The aqueous methanol extract is passed through a cation-exchange resin. The basic swainsonine binds to the resin, while neutral and acidic compounds are washed away.

-

Elution: The swainsonine is then eluted from the resin with a basic solution (e.g., aqueous ammonia).

-

Continuous Liquid-Liquid Extraction: The eluate is basified and subjected to continuous liquid-liquid extraction with dichloromethane to further purify the swainsonine.[3]

-

Crystallization: Pure swainsonine can be obtained by recrystallization from ammonia-saturated chloroform.[3]

B. Purification: The Art of Chromatographic Separation

The crude alkaloid extract is a complex mixture that requires further purification using various chromatographic techniques.

Choosing the Right Chromatography Technique:

-

Column Chromatography: A fundamental technique for the initial fractionation of the crude extract using stationary phases like silica gel or alumina.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of alkaloids. The choice of stationary phase is crucial:

-

Reversed-Phase (RP-HPLC): Ideal for moderately polar to non-polar alkaloids, using columns like C18 or C8.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): The preferred method for separating highly polar compounds like swainsonine and castanospermine.[7][19][20][21] HILIC stationary phases are polar (e.g., silica, diol, zwitterionic) and use a mobile phase with a high organic content and a small amount of water.[7][19][20][21][22]

-

-

Chiral Chromatography: Essential for separating enantiomers of chiral alkaloids, as the biological activity is often stereospecific.[23][24][25][26] Chiral stationary phases (CSPs) are used to achieve this separation.[23][24][25][26]

C. Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that can help in identifying the alkaloid class.[27][28][29][30]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to piece together the connectivity and stereochemistry of the molecule.[8][31]

The following diagram outlines the general workflow for the isolation and characterization of hexahydroindolizine alkaloids:

Caption: General workflow for the isolation and characterization of hexahydroindolizine alkaloids.

IV. Biological Significance and Therapeutic Potential: Nature's Potent Modulators

The hexahydroindolizine scaffold is a launchpad for a remarkable array of biological activities, making these compounds highly attractive for drug discovery and development.

A. Glycosidase Inhibition: A Key Mechanism of Action

Many of the polyhydroxylated indolizidine alkaloids, such as swainsonine and castanospermine, are potent inhibitors of glycosidases, enzymes that play crucial roles in glycoprotein processing.

-

Swainsonine: A powerful inhibitor of α-mannosidase, its disruption of glycoprotein trimming has demonstrated anticancer and immunomodulatory effects.

-

Castanospermine: An inhibitor of α- and β-glucosidases, it exhibits antiviral activity against a range of enveloped viruses, including HIV and hepatitis C, by interfering with the proper folding of viral glycoproteins.[5]

| Alkaloid | Target Enzyme | Ki Value |

| Swainsonine | α-Mannosidase | Potent inhibitor |

| Castanospermine | α-Glucosidase I & II | ~0.1-10 µM |

B. Ion Channel Modulation: The Neurotoxic Effects of Pumiliotoxins

Pumiliotoxins and their analogs are potent modulators of voltage-gated sodium channels, leading to their characteristic cardiotonic and myotonic effects.[9][32][33][34] The structure-activity relationship of these alkaloids is well-defined, with the nature and stereochemistry of the alkylidene side chain being critical for activity.[32]

C. Anticancer Activity: The Promise of Phenanthroindolizidines

Phenanthroindolizidine alkaloids have demonstrated significant cytotoxic activity against various cancer cell lines, including multidrug-resistant strains.[6][35][36][37][38] Their mechanism of action is often multifactorial, involving the inhibition of topoisomerases and the induction of apoptosis.

| Alkaloid | Cancer Cell Line | IC50 Value |

| Antofine N-oxide | KB-3-1 (drug-sensitive) | ~100 nM |

| Tylophorinidine | MCF-7 (breast cancer) | 6.45 µM |

| Tylophorinidine | HepG2 (liver cancer) | 4.77 µM |

V. Conclusion and Future Perspectives

The natural occurrence of the hexahydroindolizine core in a vast array of structurally diverse and biologically active alkaloids underscores its significance as a privileged scaffold in medicinal chemistry. From their intricate biosynthetic origins to their potent modulation of key biological targets, these compounds continue to inspire and drive innovation in drug discovery. A thorough understanding of their natural sources, biosynthesis, and methods for isolation and characterization is paramount for harnessing their full therapeutic potential. As new screening technologies and synthetic methodologies emerge, the exploration of the chemical space around the hexahydroindolizine core promises to yield the next generation of therapeutics for a wide range of human diseases.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation of swainsonine from locoweed: extraction and purification procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Swainsonine from Texas Locoweed (Astragalus emoryanus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular physiology of pumiliotoxin sequestration in a poison frog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkaloids from a panamanian poison frog, Dendrobates speciosus: identification of pumiliotoxin-A and allopumiliotoxin class alkaloids, 3,5-disubstituted indolizidines, 5-substituted 8-methylindolizidines, and a 2-methyl-6-nonyl-4-hydroxypiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 11. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the polyketide biosynthetic machinery for the indolizidine alkaloid cyclizidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the Polyketide Biosynthetic Machinery for the Indolizidine Alkaloid Cyclizidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. imperial.ac.uk [imperial.ac.uk]

- 15. Biosynthesis of the indolizidine alkaloid, cyclizidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. innspub.net [innspub.net]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 20. longdom.org [longdom.org]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]

- 24. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Chiral Alkaloid Analysis [ouci.dntb.gov.ua]

- 27. pubs.acs.org [pubs.acs.org]

- 28. mjcce.org.mk [mjcce.org.mk]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

- 31. hmdb.ca [hmdb.ca]

- 32. Pumiliotoxin alkaloids: relationship of cardiotonic activity to sodium channel activity and phosphatidylinositol turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Pumiliotoxin B binds to a site on the voltage-dependent sodium channel that is allosterically coupled to other binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Cytotoxic activity of some phenanthroindolizidine N-oxide alkaloids from Cynanchum vincetoxicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. orbit.dtu.dk [orbit.dtu.dk]

- 37. researchgate.net [researchgate.net]

- 38. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Indolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the core physical and chemical properties of indolizidine alkaloids, a significant class of natural products with a broad spectrum of biological activities. From their intricate stereochemistry to their reactivity and analytical characterization, this document offers field-proven insights and detailed methodologies to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of the Indolizidine Core

Indolizidine alkaloids are a diverse group of bicyclic nitrogen-containing natural products characterized by a fused six-membered and five-membered ring system, with a nitrogen atom at the bridgehead. This structural motif, an azabicyclo[4.3.0]nonane system, is the foundation for a wide array of natural products isolated from various sources, including plants, fungi, and the skin of poison-dart frogs. Their profound physiological effects, which include potent glycosidase inhibition and modulation of neuronal channels, have established them as critical lead compounds in the pursuit of new therapeutic agents. Notable examples include swainsonine, with its anticancer and immunomodulatory properties, castanospermine, a powerful antiviral and anti-inflammatory agent, and the pumiliotoxins, which are potent modulators of voltage-gated sodium channels.

A deep understanding of the physical and chemical properties of this alkaloid class is paramount for their successful isolation, characterization, synthetic modification, and formulation into viable drug candidates. This guide will delve into these core characteristics, providing both the theoretical underpinnings and the practical methodologies required for their comprehensive study.

Structure and Stereochemistry: The Architectural Foundation

The biological activity of indolizidine alkaloids is intrinsically linked to their three-dimensional structure. The fused ring system can adopt various conformations, and the number, nature, and stereochemical orientation of substituents give rise to a vast diversity of structures.

The Indolizidine Nucleus

The fundamental indolizidine core is a saturated heterocyclic system. The numbering of the ring system is crucial for unambiguous communication of substituent positions.

Stereoisomerism

Most naturally occurring indolizidine alkaloids are chiral and are often found as single enantiomers. The relative and absolute stereochemistry of the substituents, particularly hydroxyl groups in polyhydroxylated indolizidines like castanospermine and swainsonine, are critical determinants of their biological activity. For instance, the specific arrangement of hydroxyl groups in castanospermine mimics the transition state of glycosidase-catalyzed reactions, leading to potent enzyme inhibition.

The determination of stereochemistry is a critical aspect of their characterization, relying heavily on a combination of spectroscopic and chiroptical techniques.

Physicochemical Properties: Governing Behavior and Bioavailability

The physicochemical properties of indolizidine alkaloids dictate their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial considerations in drug development.

Melting Point, pKa, and Solubility

These fundamental properties are essential for purification, formulation, and predicting the behavior of these alkaloids in biological systems. The basicity of the bridgehead nitrogen is a key feature, influencing the pKa and, consequently, the solubility in aqueous media.

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Swainsonine | C₈H₁₅NO₃ | 173.21 | 144-145 | Not available | Soluble in water |

| Castanospermine | C₈H₁₅NO₄ | 189.21 | 212-215 | 6.09 | Soluble in water, Soluble in 20 mg/mL HCl |